molecular formula C7H9ClN2O3 B3050900 Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride CAS No. 29605-76-3

Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride

Cat. No.: B3050900
CAS No.: 29605-76-3
M. Wt: 204.61 g/mol
InChI Key: VHTDJDWKRJRXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride is a chemical compound with significant applications in various fields of science and industry. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with an m-nitrophenylmethyl group. The compound is typically found in its monohydrochloride form, which enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride typically involves the reaction of hydroxylamine with m-nitrobenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

NH2OH+m-NO2C6H4CH2ClNH2OCH2C6H4NO2+HCl\text{NH}_2\text{OH} + \text{m-NO}_2\text{C}_6\text{H}_4\text{CH}_2\text{Cl} \rightarrow \text{NH}_2\text{OCH}_2\text{C}_6\text{H}_4\text{NO}_2 + \text{HCl} NH2​OH+m-NO2​C6​H4​CH2​Cl→NH2​OCH2​C6​H4​NO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydroxylamine derivatives.

Scientific Research Applications

Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of nitroso and amino compounds.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The nitro group in the m-nitrophenylmethyl moiety can undergo redox reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

  • Hydroxylamine, O-(p-nitrophenylmethyl)-, monohydrochloride
  • Hydroxylamine, O-(o-nitrophenylmethyl)-, monohydrochloride
  • Hydroxylamine, O-(m-nitrophenyl)-, monohydrochloride

Comparison: Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and chemical properties. The m-nitro group provides distinct electronic effects compared to the o- and p-nitro derivatives, affecting the compound’s behavior in chemical reactions and its applications in various fields.

Properties

IUPAC Name

O-[(3-nitrophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c8-12-5-6-2-1-3-7(4-6)9(10)11;/h1-4H,5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTDJDWKRJRXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183787
Record name Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29605-76-3
Record name Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC121170
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Reactant of Route 2
Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Reactant of Route 3
Reactant of Route 3
Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Reactant of Route 4
Reactant of Route 4
Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Reactant of Route 5
Reactant of Route 5
Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Reactant of Route 6
Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.